4-Chloro-6,7-difluoroquinazoline
Overview
Description
Scientific Research Applications
Anti-Tumor Activity
A series of novel 4,6,7-substituted quinazoline derivatives, including 4-Chloro-6,7-difluoroquinazoline, were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549, and H1975) . Among all the target compounds, one particular derivative displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . This suggests that 4-Chloro-6,7-difluoroquinazoline could be a valuable scaffold for the development of new anti-cancer drugs.
Inhibition of Cell Migration
The same study also found that the compound could inhibit the colony formation and migration of MGC-803 cells . This is significant because the ability to inhibit cell migration could potentially prevent the spread of cancer cells to other parts of the body.
Induction of Apoptosis
The compound was found to induce apoptosis (programmed cell death) in MGC-803 cells . This is another important mechanism by which anti-cancer drugs work, as they can trigger the self-destruction of cancer cells.
Cell Cycle Arrest
The compound was also found to induce cell cycle arrest at the G1-phase . This means that it can prevent cancer cells from progressing through the cell cycle, which is the process by which cells grow and divide. By halting this process, the compound can effectively stop the growth of cancer cells.
Optimization of Anilinoquinazoline-Based Antineoplastic Agents
The study suggested that this compound might be a valuable solution to optimize anilinoquinazoline-based antineoplastic agents . This means that it could be used to improve the effectiveness of existing cancer drugs that are based on the anilinoquinazoline scaffold.
properties
IUPAC Name |
4-chloro-6,7-difluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-4-1-5(10)6(11)2-7(4)12-3-13-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMNNDWGWANMMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610664 | |
Record name | 4-Chloro-6,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-difluoroquinazoline | |
CAS RN |
625080-60-6 | |
Record name | 4-Chloro-6,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6,7-difluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.